![molecular formula C6H3Cl3O B1455197 2,4,6-Trichlorophenol-3,5-d2 CAS No. 93951-80-5](/img/structure/B1455197.png)
2,4,6-Trichlorophenol-3,5-d2
Overview
Description
“2,4,6-Trichlorophenol-3,5-d2” is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It is also known as TCP, phenaclor, Dowicide 2S, Dowcide 2S, and omal .
Molecular Structure Analysis
The molecular formula of “this compound” is C6HD2Cl3O . The molecular weight is 199.46 . The structure of trichlorophenols involves three covalently bonded chlorine atoms .
Physical And Chemical Properties Analysis
It has a boiling point of 246 °C (lit.) and a melting point of 64-66 °C (lit.) . It is soluble in organic solvents and partially soluble in water .
Scientific Research Applications
Photolytic Degradation and Aquatic Toxicity
Research has shown that 2,4,6-trichlorophenol undergoes photolytic degradation in aqueous media, resulting in products with increased aquatic toxicity. This is particularly evident in the conversion of 2,4,6-trichlorophenol to 3,5-dichlorocatechol, which significantly impacts the environmental toxicity of water systems upon illumination of polluted compounds (Svenson & Hynning, 1997).
Photocatalytic Water Purification
Studies have also explored the photocatalytic removal of 2,4,6-trichlorophenol from water, particularly using ZnO powder. This process is seen as an effective method for reducing the concentration of this toxic pollutant in water sources, with the study providing insights into the optimization of parameters such as ZnO doses and substrate concentration (Gaya et al., 2010).
Chemical Analysis and Environmental Monitoring
2,4,6-trichlorophenol is monitored in environmental samples such as sludge and sediments. Techniques like microwave-assisted extraction followed by gas chromatography and mass spectrometry are used for determining its presence and concentration, helping in assessing environmental pollution levels (Morales et al., 2005).
Peroxidase-Catalyzed Oxidation and Toxicity Studies
Investigations into the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol revealed its potential as a reducing substrate in toxicological pathways. This process results in products like 2,6-dichloro-1,4-benzoquinone, which are significant from a toxicological perspective (Wiese et al., 1998).
Adsorption and Removal from Aqueous Solutions
The adsorption of 2,4,6-trichlorophenol on activated carbon has been studied to understand its removal from aqueous solutions. This research is crucial for developing methods to mitigate the presence of such toxic compounds in water sources (Tümsek et al., 2015).
Predicted No Effect Concentrations for Aquatic Environments
Research has focused on deriving predicted no-effect concentrations (PNEC) for 2,4,6-trichlorophenol, particularly relevant for aquatic environments. This data is vital for environmental risk assessments and establishing safe levels of this compound in various ecosystems (Jin et al., 2012).
Electrochemical Detection and Environmental Sensing
The development of electrochemical sensors for detecting 2,4,6-trichlorophenol is a significant area of research. These sensors are crucial for monitoring environmental pollution and ensuring water quality (Buledi et al., 2021).
Mechanism of Action
Target of Action
2,4,6-Trichlorophenol-3,5-d2 primarily targets receptors for diazepines and various anesthetics . These receptors play a crucial role in the nervous system, mediating the effects of these substances.
Mode of Action
The interaction of this compound with its targets involves binding at a separate allosteric effector binding site . This binding can modulate the activity of the receptor, leading to changes in the transmission of nerve signals.
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. The compound is transformed to 2-chloromaleylacetate by the enzymes TcpA and TcpC . This transformation process affects various biochemical pathways, leading to downstream effects such as the modulation of nerve signal transmission.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Human studies indicate that sulfation and glucuronidation are the main metabolic pathways of this compound, which is excreted in the urine as conjugated metabolites . These processes impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of this compound’s action include modulation of nerve signal transmission due to its interaction with diazepine and anesthetic receptors . In addition, its degradation products may also have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable under normal temperatures and pressures . Its degradation and the resulting effects can be influenced by various environmental factors such as ph and the presence of other substances .
properties
IUPAC Name |
2,4,6-trichloro-3,5-dideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308055 | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93951-80-5 | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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